molecular formula C24H22N6O3 B2942756 N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207049-04-4

N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2942756
CAS No.: 1207049-04-4
M. Wt: 442.479
InChI Key: OGKGNAHGDBRTAK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a sophisticated synthetic compound featuring a complex multi-heterocyclic core, which is of significant interest in medicinal chemistry and drug discovery research. This molecule is structurally characterized by a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin system, a scaffold known for its potential to interact with various biological targets. The presence of the 1,2,4-triazole moiety is particularly noteworthy, as this pharmacophore is associated with a wide spectrum of biological activities . Derivatives of 1,2,4-triazole have been extensively investigated and reported in scientific literature to exhibit antibacterial, antifungal, anticonvulsant, and anticancer properties, making them a privileged structure in the design of new therapeutic agents . The specific substitution pattern on this molecule, including the 2,3-dimethylphenyl and 4-methoxyphenyl groups, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to explore structure-activity relationships (SAR). This compound is supplied as a high-purity material intended for use in biochemical research, enzyme inhibition assays, and as a standard in analytical method development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own purity and identity analyses upon receipt.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-5-4-6-19(16(15)2)25-22(31)14-30-24(32)28-11-12-29-21(23(28)27-30)13-20(26-29)17-7-9-18(33-3)10-8-17/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGNAHGDBRTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound features a pyrazolo-triazole framework, which is known for its pharmacological significance. The molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, and it includes several functional groups that contribute to its biological activity:

  • Mesityl group : Enhances lipophilicity.
  • Methoxy and phenyl groups : Increase structural diversity and potential interactions with biological targets.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation. For instance, derivatives of pyrazolo-triazole have been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

2. Anticancer Activity

The compound may also possess anticancer properties . Studies suggest that pyrazolo-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The mechanism often involves the inhibition of kinases associated with cancer cell growth and survival pathways.

Compound IC50 (µM) Target
This compoundTBDKinases involved in cancer proliferation

3. Antimicrobial Activity

Preliminary studies indicate that related compounds exhibit antimicrobial properties against various pathogens. The presence of nitrogen-containing heterocycles often correlates with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrazolo-triazole derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The study highlighted the importance of specific substitutions on the triazole ring that enhanced activity against multidrug-resistant cell lines .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar compounds showed that a derivative reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound's structure .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific biological targets such as:

  • Enzymes : Inhibition of kinases related to cancer progression.
  • Receptors : Modulation of receptor activity involved in inflammatory responses.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core distinguishes it from related scaffolds:

  • Triazolo[4,3-a]pyrazines (e.g., ): The triazolo ring is fused at a different position, altering electronic properties and steric hindrance .

Substituent Effects

  • 4-Methoxyphenyl Group: The methoxy group enhances solubility compared to non-polar substituents (e.g., methyl or chloro groups in ). However, it may reduce metabolic stability due to demethylation susceptibility .
  • 2,3-Dimethylphenyl Acetamide: This bulky substituent likely improves target selectivity over simpler acetamide derivatives (e.g., ’s phenoxyacetamide), which exhibit broader off-target effects .

Pharmacological and Physicochemical Properties

  • Solubility: The 4-methoxyphenyl group enhances aqueous solubility compared to ’s methylphenoxy analog, which lacks polar substituents .
  • Binding Affinity: Bulky 2,3-dimethylphenyl acetamide may improve kinase selectivity over smaller analogs (e.g., ’s phenoxyethyl derivatives), which show non-specific binding .

Stability and Metabolic Considerations

  • The fused triazolo-pyrazine core may confer greater enzymatic stability compared to ’s pyrazolo-pyrimidines, which lack fused rings .

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